molecular formula C22H31N3O2 B1663627 Piboserod CAS No. 152811-62-6

Piboserod

Katalognummer B1663627
CAS-Nummer: 152811-62-6
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: KVCSJPATKXABRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piboserod is a selective 5-HT4 receptor antagonist . It was marketed and manufactured by GlaxoSmithKline (GSK) under the trade name Serlipet for the management of atrial fibrillation and irritable bowel syndrome .


Molecular Structure Analysis

Piboserod has a molecular formula of C22H31N3O2 . Its molecular weight is approximately 369.5 g/mol . The structure of Piboserod is complex, featuring a fused ring system .


Physical And Chemical Properties Analysis

Piboserod has a density of 1.2±0.1 g/cm3, a boiling point of 570.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 106.8±0.5 cm3, a polar surface area of 47 Å2, and a molar volume of 301.8±7.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Management of Atrial Fibrillation and Irritable Bowel Syndrome

  • Application Summary : Piboserod is a selective 5-HT4 receptor antagonist that was marketed and manufactured by GlaxoSmithKline (GSK) under the trade name Serlipet for the management of atrial fibrillation and irritable bowel syndrome .
  • Methods of Application : The drug is administered orally .

Treatment of Chronic Heart Failure

  • Application Summary : In 2007, the Norwegian company Bio-Medisinsk Innovasjon AS (BMI) completed a clinical phase II study to investigate the effect of piboserod in patients with chronic heart failure .
  • Methods of Application : This was a prospective, double-blind, parallel group trial in patients with NYHA class II–IV HF and LV ejection fraction (EF) 0.35. Patients receiving standard HF treatment were randomized to placebo or piboserod 80 mg for 24 weeks including 4 weeks up titration .
  • Results or Outcomes : Piboserod significantly increased LVEF by 1.7% vs. placebo (CI 0.3, 3.2, P = 0.020), primarily through reduced end-systolic volume from 165 to 158 mL (P = 0.060). There was a trend for greater increase in LVEF (2.7%, CI -1.1, 6.6, P = 0.15) in a small subset of patients not on chronic β-blocker therapy .

Cancer Research

  • Application Summary : Piboserod is a selective antagonist of the G-protein-coupled HTR4 serotonin receptor .

Plexiform Neurofibromas Treatment

  • Application Summary : Piboserod is a selective antagonist of the G-protein-coupled HTR4 serotonin receptor . It has been identified as a potential treatment for plexiform neurofibromas, a type of tumor associated with neurofibromatosis .

Treatment of Gastrointestinal Disorders

  • Application Summary : Piboserod is a selective antagonist of the G-protein-coupled HTR4 serotonin receptor . It has been used in the treatment of gastrointestinal disorders, particularly those associated with motility issues .

Safety And Hazards

Patients on Piboserod reported more adverse events during clinical trials, but the numbers were too small to identify specific safety issues . Although patients with chronic heart failure had a small but significant improvement in left ventricular ejection fraction when treated with Piboserod for 24 weeks, the result was not reflected in significant changes in other efficacy parameters, and its clinical relevance remains uncertain .

Eigenschaften

IUPAC Name

N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCSJPATKXABRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165129
Record name Piboserod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Piboserod appears to act as a specific antagonist of one of the receptors for 5-hydroxytryptamine, the 5-HT4 receptor. The 5-HT4 receptor antagonists are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation, at least in animal studies. As 5-HT4 receptors are present in human atrial cells and when stimulated may cause atrial arrhythmias, piboserod was under investigation in clinical trials for atrial fibrillation.
Record name Piboserod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Piboserod

CAS RN

152811-62-6
Record name Piboserod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152811-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piboserod [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152811626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piboserod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piboserod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIBOSEROD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UQ3S81B25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Method A Toluene (85L) was azeotropically dried in an argon purged reactor, cooled to 10° C. and a solution of trimethylaluminum in toluene (18.57 kg, 16.7% w/w, 43 mole) added. To this at 20 to 24° C. was added a solution of 1-n-butyl-4-piperidinylmethylamine (7.39 kg, 99.4% pure, 42.7 mole) in toluene (22 L) over 43 minutes. Methyl 3,4-dihydro-2H-[1,3]-oxazino[3,2-a]indole-10-carboxylate (9.65 kg, 98.9% pure, 41.3 mole) was added in one portion and the reaction heated to reflux at 112° C. for 4 hours 10 minutes after which time the reaction was judged to be complete by HPLC analysis. 10% Sodium hydroxide solution (52.2 L), prepared from 32% ww sodium hydroxide (24 L) and water (80 L), was added cautiously over 16 minutes at about 60 to 70° C. The resulting mixture was heated to 70 to 80° C. and the aqueous layer separated. The toluene layer was washed with 10% sodium hydroxide (52.2 L) followed twice by water (29 L each wash). The toluene layer was cooled and diluted with hexane fraction (133 L) to crystallise the product. After cooling to about 2° C. overnight the product was collected by filtration, washed on the filter with hexane (21 L) and dried in vacuo at 40° C. overnight to give SB-207266 batch 207266-HP8 (12.26 kg, 94.5% pure, 75.9%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.57 kg
Type
solvent
Reaction Step One
Quantity
7.39 kg
Type
reactant
Reaction Step Two
Quantity
22 L
Type
solvent
Reaction Step Two
Name
Methyl 3,4-dihydro-2H-[1,3]-oxazino[3,2-a]indole-10-carboxylate
Quantity
9.65 kg
Type
reactant
Reaction Step Three
Quantity
52.2 L
Type
reactant
Reaction Step Four
Quantity
24 L
Type
reactant
Reaction Step Four
Name
Quantity
80 L
Type
solvent
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piboserod
Reactant of Route 2
Reactant of Route 2
Piboserod
Reactant of Route 3
Reactant of Route 3
Piboserod
Reactant of Route 4
Reactant of Route 4
Piboserod
Reactant of Route 5
Piboserod
Reactant of Route 6
Reactant of Route 6
Piboserod

Citations

For This Compound
277
Citations
B Darblade, D Behr-Roussel, D Gorny, T Lebret… - World journal of …, 2005 - Springer
The aim of this study is to evaluate the potency of piboserod (SB 207266), a selective 5-HT 4 receptor antagonist, at inhibiting the 5-HT 4 -mediated potentiating effect of serotonin (5-HT…
Number of citations: 19 link.springer.com
JK Kjekshus, C Torp-Pedersen… - European journal of …, 2009 - Wiley Online Library
… -HT 4 serotonin receptor antagonist piboserod could improve left ventricular ejection fraction (LVEF) compared with placebo. We also aimed to evaluate whether piboserod is safe when …
Number of citations: 33 onlinelibrary.wiley.com
JK Kjekshus, T Edvardsen, L Gullestad, L Koeber… - academia.edu
… The patients on piboserod had more serious adverse effects … serotonin receptor antagonist, piboserod for 20 weeks. There … to define the safety aspects of piboserod and its clinical value …
Number of citations: 2 www.academia.edu
A Abou‐Raya, S Abou‐Raya… - European Journal of …, 2008 - Wiley Online Library
… The patients on piboserod had more serious adverse effects … serotonin receptor antagonist, piboserod for 20 weeks. There … to define the safety aspects of piboserod and its clinical value …
Number of citations: 4 onlinelibrary.wiley.com
R Nirogi, V Benade, V Kandikere… - Alzheimer's & …, 2013 - Wiley Online Library
… PF04995274, Piboserod and Prucalopride pretreatment dose dependently decreased the … in the receptor occupancy for PF04995274, Piboserod and Prucalopride were consistent with …
LG Axelsson, B Wallin, PG Gillberg, B Sjöberg… - European journal of …, 2003 - Elsevier
… The 5-HT 3 and 5-HT 4 receptor antagonists alosetron and piboserod, and the muscarinic … Piboserod promptly abolished MMC pattern and prolonged cycle length from 16.5 to >60 …
Number of citations: 24 www.sciencedirect.com
UK Harlow - Springer
… towards normal after piboserod, compared with … piboserod, compared with placebo, administration. 11/15 patients reported a global improvement in their IBS symptoms after piboserod …
Number of citations: 0 link.springer.com
JK Kjekshus, T Edvardsen, L Gullestad… - European Journal of …, 2008 - Wiley Online Library
… As myocardial serotonin receptors are activated in heart failure (HF) and blockade of these showed promising results in rats with post-infarction HF, we evaluated the effect of piboserod, a …
Number of citations: 4 onlinelibrary.wiley.com
L Marner, N Gillings, RA Comley… - Journal of Nuclear …, 2009 - Soc Nuclear Med
… the selective 5-HT 4 receptor inverse agonist piboserod (SB207266). Arterial blood samples … The blocking study with piboserod confirmed that the radioligand was selective for the 5-HT …
Number of citations: 93 jnm.snmjournals.org
B Dardable, D Behr-Roussel, D Gorny, T Lebret… - World J Urol, 2005
Number of citations: 5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.